N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(2-Methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The compound incorporates a 2-methylbenzyl group and a 4-isopropylphenyl moiety, which likely influence its physicochemical properties, such as lipophilicity and binding affinity.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-17(2)19-10-12-21(13-11-19)27(15-20-8-5-4-7-18(20)3)30(28,29)22-9-6-14-26-16-24-25-23(22)26/h4-14,16-17H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOIUUYVAREJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the triazolopyridine core. This step typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Substitution Reactions: The aromatic rings are functionalized through substitution reactions, where appropriate substituents are introduced using reagents such as alkyl halides or aryl halides under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds, depending on the nature of the substituents introduced.
Scientific Research Applications
N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Below is a detailed comparison of the target compound with its closest structural analogs, focusing on synthetic routes, physicochemical properties, and biological activity.
Key Observations :
- The target compound shares a common synthetic pathway with 8a and 8c, involving alkylation of a sulfonamide intermediate .
- Substituent variations (e.g., 2-methylbenzyl vs.
Physicochemical Properties
Key Observations :
- The target compound’s 4-isopropylphenyl group likely enhances lipophilicity compared to 8a’s 3-chlorobenzyl group, which may improve membrane permeability .
- Higher melting points in 6a (184–186°C) correlate with reduced alkylation, suggesting that N-alkylation (as in the target compound) lowers crystallinity .
Hypotheses for Target Compound :
- The 4-isopropylphenyl group may enhance hydrophobic interactions with parasitic or bacterial targets, but reduced polarity could limit solubility.
- Lack of electron-withdrawing groups (e.g., Cl or F in 8a) may reduce target affinity compared to halogenated analogs .
Biological Activity
N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound's chemical formula is , and it features a triazolo-pyridine structure that is known for its diverse biological activities. The sulfonamide group contributes to its pharmacological properties.
Research indicates that compounds with a triazolo-pyridine backbone often interact with various biological targets, including enzymes and receptors involved in inflammatory and immune responses. Specifically, this compound has shown promise in inhibiting the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-17A. In a study using a mouse model of cytokine expression induced by IL-18/23, the compound exhibited dose-dependent inhibition of IL-17A production, highlighting its potential as an anti-inflammatory agent .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated significant cytotoxic activity with IC50 values comparable to established chemotherapeutic agents. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) .
Data Table: Biological Activity Overview
Case Study 1: Inhibition of RORγt
A related study highlighted the development of triazolo-pyridine derivatives that inhibit the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). These compounds exhibited strong inhibitory activity against RORγt transcriptional activity, which is implicated in autoimmune diseases such as psoriasis. The best candidate from this study showed an IC50 of 41 nM .
Case Study 2: Pharmacokinetic Profile
In an investigation assessing the pharmacokinetic properties of similar compounds, it was found that modifications to the triazolo-pyridine structure improved metabolic stability and bioavailability. Such enhancements are critical for developing effective therapeutic agents that can be administered in clinical settings .
Q & A
Q. What synthetic routes are established for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazolo-pyridine core via cyclization of pyridine derivatives with hydrazine analogs .
- Step 2 : Sulfonamide coupling using sulfonyl chlorides and substituted amines under basic conditions (e.g., triethylamine in DMF) to introduce the N-alkyl/aryl groups .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (Step 1); 60–80°C (Step 2) | Higher temps accelerate coupling but risk side reactions |
| Solvent | DMF, DCM, or THF | Polar aprotic solvents enhance sulfonamide formation |
| Catalyst | Triethylamine or K₂CO₃ | Neutralizes HCl byproduct, improving reaction efficiency |
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substituent positions and purity (e.g., sulfonamide protons at δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 437.18) .
- FTIR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement .
Q. What structure-activity relationships (SAR) have been identified for related triazolo-sulfonamides?
SAR studies on analogs reveal:
| Substituent | Biological Impact | Source |
|---|---|---|
| 2-methylphenyl | Enhances lipophilicity, improving membrane permeability | |
| 4-isopropylphenyl | Increases steric bulk, modulating target selectivity | |
| Triazolo-pyridine core | Critical for π-π stacking with enzyme active sites |
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final coupling step?
- Problem : Low yields (<50%) in sulfonamide formation.
- Solutions :
- Use Schlenk techniques to exclude moisture, preventing hydrolysis of sulfonyl chlorides .
- Employ flow chemistry for precise temperature control and reduced side reactions .
- Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .
- Validation : Monitor intermediates via TLC and adjust reaction time dynamically .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition.
- Methodology :
Orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .
Metabolite profiling to rule out off-target effects .
Crystallographic analysis to verify binding mode consistency .
- Example : A 10-fold variation in IC₅₀ was traced to differences in buffer ionic strength during assays .
Q. What in silico strategies predict biological targets and pharmacokinetic properties?
- Molecular docking (AutoDock Vina): Prioritize targets by binding affinity (e.g., ΔG < -8 kcal/mol suggests strong inhibition) .
- ADMET prediction (SwissADME):
| Property | Prediction |
|---|---|
| LogP | 3.8 (moderate lipophilicity) |
| BBB permeability | Low (CNS exclusion likely) |
| CYP3A4 inhibition | High (risk of drug interactions) |
- MD simulations : Assess conformational stability in aqueous environments .
Methodological Notes
- Synthetic Reproducibility : Batch-to-batch variability can arise from trace metal contaminants; use ultrapure solvents .
- Data Validation : Cross-reference spectral data with PubChem or peer-reviewed crystallographic databases .
- Ethical Reporting : Disclose all reaction failures and optimization attempts to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
